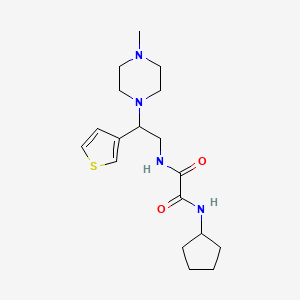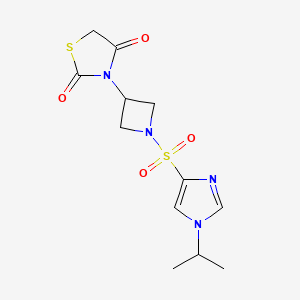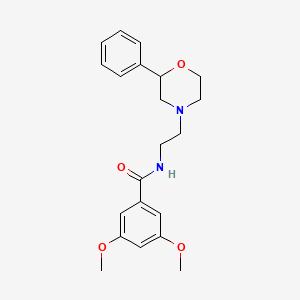![molecular formula C19H15N3O2S B2894792 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 922474-27-9](/img/structure/B2894792.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms . The compound also includes cyanoacetamide derivatives, which are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides, like the one in this compound, can be carried out in several ways. One common method involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .Molecular Structure Analysis
The thiazole ring in the compound contains sulfur and nitrogen atoms at positions 1 and 3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized novel thiazole derivatives to evaluate their antimicrobial efficacy. For example, a study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, including thiazole derivatives, showed promising results against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Anticancer and Antiviral Properties
The anticancer and antiviral potentials of thiazole derivatives have also been investigated. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones, starting from various precursors, and evaluated their in vitro anticancer activity. Some compounds demonstrated selective inhibition of leukemia cell lines, and one particular compound showed high activity against the Tacaribe TRVL 11 573 virus strain, indicating the potential of thiazole derivatives in anticancer and antiviral therapies (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Antioxidant and Anti-Inflammatory Activities
Koppireddi et al. (2013) synthesized a series of novel thiazole derivatives and evaluated them for their anti-inflammatory and antioxidant activity. The study found that certain derivatives exhibited good antioxidant activity in various assays and possessed excellent anti-inflammatory activity, indicating the multifaceted applications of thiazole derivatives in managing oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Synthesis of Polyfunctional Heterocyclic Compounds
Research by Shams et al. (2010) focused on synthesizing polyfunctional heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showcasing the potential of thiazole derivatives in creating diverse heterocyclic compounds with significant antitumor activities (Shams, Mohareb, Helal, & Mahmoud, 2010).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole nucleus, a key structural component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-16-8-4-13(5-9-16)10-18(23)22-19-21-17(12-25-19)15-6-2-14(11-20)3-7-15/h2-9,12H,10H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCICTKNWXOAKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)

![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)
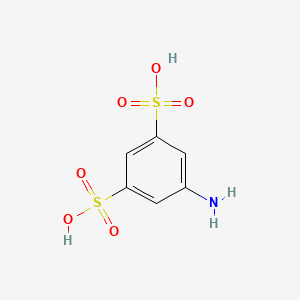
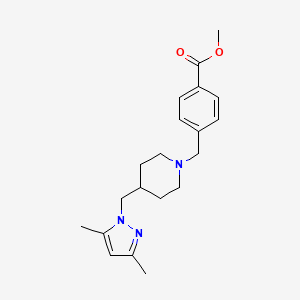
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)
![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2894725.png)
